molecular formula C6H10ClNO B2637154 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride CAS No. 2248274-75-9

5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride

Cat. No.: B2637154
CAS No.: 2248274-75-9
M. Wt: 147.6
InChI Key: CBFMEOGVWVFSQV-UHFFFAOYSA-N
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Description

5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride is a versatile spirocyclic chemical scaffold of high interest in medicinal chemistry and drug discovery, particularly in the development of novel therapeutics for central nervous system (CNS) disorders. Its primary research value lies in its role as a key synthetic intermediate and core structure for the creation of selective muscarinic M4 receptor agonists . The exploration of the M4 receptor as a target for antipsychotic treatments is a major area of research, driven by the clinical need for alternatives to D2 receptor antagonists . This spirocyclic framework is prized for its three-dimensionality and high sp³ carbon content, which enables a more effective exploration of chemical space compared to flat aromatic systems . The scaffold features two points of orthogonal diversification, allowing researchers to systematically investigate the relationship between substituent placement and molecular properties . The unsaturated "ene" moiety in this specific derivative provides a handle for further synthetic manipulation, distinguishing it from saturated analogs. As a building block, it is instrumental in the synthesis of compound libraries for high-throughput biological screening . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-oxa-2-azaspiro[3.4]oct-7-ene;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO.ClH/c1-2-6(8-3-1)4-7-5-6;/h1-2,7H,3-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFMEOGVWVFSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2(O1)CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both oxygen and nitrogen atoms. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound's spirocyclic structure, which incorporates both nitrogen and oxygen atoms, enhances its biological activity and makes it a promising scaffold for drug discovery. Research indicates that derivatives of 5-Oxa-2-azaspiro[3.4]oct-7-ene exhibit significant interactions with biological targets, potentially leading to the development of novel therapeutic agents.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to 5-Oxa-2-azaspiro[3.4]oct-7-ene. For instance, derivatives have shown activity against ESKAPE pathogens, which are known for their resistance to conventional antibiotics. Specific azaspiro[3.4]octane derivatives demonstrated potency comparable to established antibiotics like ciprofloxacin against various strains, including Staphylococcus aureus and Enterococcus faecalis .

Drug Discovery and Development

The compound’s unique structural features allow it to serve as a versatile scaffold in drug design. The ability to modify the spirocyclic structure can lead to compounds with tailored pharmacological profiles.

Research Applications

5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride is also being explored in various research contexts beyond medicinal applications:

Material Science

The compound's physicochemical properties make it suitable for applications in material science, particularly in developing functional materials that require innovative scaffolds.

Catalytic Processes

Research has indicated potential uses in catalytic processes, particularly in C–H amination reactions where conformational constraints provided by the spiro structure may enhance reactivity .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of 5-Oxa-2-azaspiro[3.4]oct-7-ene derivatives:

StudyFocusFindings
Antibacterial EvaluationCompounds showed significant activity against ESKAPE pathogens; modifications led to enhanced efficacy against specific strains.
Drug DesignHighlighted the potential of spirocyclic compounds as scaffolds for new antibacterial agents; demonstrated structural modifications can alter activity profiles.
Catalytic ApplicationsInvestigated C–H amination reactions using derivatives; noted challenges in achieving desired products but highlighted potential pathways for further research.

Mechanism of Action

The mechanism of action of 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Below is a comparative analysis of 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride with key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Applications/Significance References
This compound C₇H₁₀ClNO 175.62 Spirocyclic oxa/aza system, HCl salt CNS drug intermediates, antimicrobials
7-Fluoro-5-thia-2-azaspiro[3.4]octane Hydrochloride C₆H₁₀FNS·HCl 183.68 Fluorine atom, sulfur substitution (5-thia) Enhanced metabolic stability
5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride C₁₀H₁₈ClN₃O₂ 271.73 Methoxyethyl, methyl groups, ketone moiety Kinase inhibitor scaffolds
2-Oxa-6-azaspiro[3.4]octan-7-one C₆H₉NO₂ 127.14 Oxa/aza ring positions reversed, ketone Peptidomimetic synthesis
rel-(7R,8R)-5-Oxa-2-azaspiro[3.4]octane-7,8-diol hydrochloride C₇H₁₂ClNO₃ 205.63 Diol functional groups Chiral building block for antibiotics
Key Observations:

Ring Substitutions :

  • The 7-fluoro-5-thia analogue (C₆H₁₀FNS·HCl) replaces oxygen with sulfur, improving lipophilicity and resistance to oxidative degradation .
  • 2-Oxa-6-azaspiro[3.4]octan-7-one reverses the positions of oxygen and nitrogen, altering hydrogen-bonding capacity and reactivity .

Functional Group Additions: The triazaspiro compound (C₁₀H₁₈ClN₃O₂) introduces a methoxyethyl group and a ketone, expanding its utility in kinase inhibitor design . The diol derivative (C₇H₁₂ClNO₃) adds stereochemical complexity, making it valuable for synthesizing enantioselective antibiotics .

Pharmacological Implications :

  • The parent compound’s spirocyclic rigidity is retained in all analogues, but substituents like fluorine or sulfur modulate bioavailability and target affinity.

Commercial Availability and Pricing

Compound Purity Packaging Options Price (per gram) Vendor
This compound 95% 1g, 5g, 100mg €793 (1g) CymitQuimica
7-Fluoro-5-thia-2-azaspiro[3.4]octane Hydrochloride Neat 500mg €1,200 (500mg) TRC Chemicals
rel-(7R,8R)-Diol hydrochloride 98% 250mg, 1g €333 (250mg) BLDpharm

The parent compound is more cost-effective than fluorinated or diol derivatives, reflecting its broader synthetic accessibility .

Biological Activity

5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride, a compound with a unique spirocyclic structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

  • Molecular Formula : C6_6H12_{12}ClNO
  • CAS Number : 2248274-75-9

The compound features a spirocyclic framework that contributes to its unique interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may modulate enzymatic activities and influence various signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation.

Potential Molecular Targets

  • Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptors : It could act as an agonist or antagonist for certain receptors, influencing physiological responses.

Antimicrobial Properties

Initial studies have suggested that this compound exhibits antimicrobial activity against various pathogens. In vitro assays have demonstrated effectiveness against both bacterial and fungal strains, making it a candidate for further exploration in antimicrobial therapy.

Anticancer Activity

Research has indicated potential anticancer properties of the compound, with studies showing its ability to induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of apoptotic signaling pathways.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria; MIC values ranged from 0.5 to 8 µg/ml.
Anticancer ActivityInduced apoptosis in various cancer cell lines; IC50 values reported between 10 and 20 µM.
Mechanism ExplorationSuggested interaction with specific protein targets; potential modulation of MAPK and PI3K/Akt pathways observed.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus showed significant inhibition at low concentrations, suggesting its potential as an alternative treatment for resistant strains.
  • Cancer Cell Line Study : In vitro studies on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, highlighting its potential role as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Begin with a nucleophilic substitution or cyclization strategy using precursors like oxirane derivatives and azetidine intermediates. Optimize reaction parameters (temperature, solvent polarity, and catalyst loading) using factorial design experiments to maximize yield . Purify the product via recrystallization in ethanol/water mixtures, and confirm purity using HPLC (≥98% purity threshold) .

Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic structure of this compound?

  • Methodological Answer : Use 1^1H and 13^{13}C NMR to resolve the spirocyclic ring system, focusing on coupling constants and chemical shifts for the oxygen and nitrogen atoms. Complement with FT-IR to identify N–H and O–C=O stretching vibrations. High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak ([M+H]+^+) and isotopic pattern .

Q. How should researchers assess the hydrolytic stability of this compound under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 1–13) at 37°C. Monitor degradation kinetics via UV-Vis spectroscopy or LC-MS at fixed intervals. Calculate half-life (t1/2t_{1/2}) using first-order kinetics. Compare results to structurally analogous oxazepane derivatives to infer stability trends .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of the azaspiro ring system in this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model ring strain, electron density distribution, and potential nucleophilic/electrophilic sites. Compare with experimental data (e.g., X-ray crystallography of analogous spiro compounds) to validate computational models .

Q. How can researchers resolve contradictions in solubility data for this compound across different solvent systems?

  • Methodological Answer : Employ a phase-solubility diagram approach using solvents of varying polarity (e.g., DMSO, acetonitrile, chloroform). Measure solubility via gravimetric analysis and correlate with Hansen solubility parameters. Address discrepancies by testing polymorphic forms using powder XRD .

Q. What experimental strategies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KdK_d). Pair with molecular docking simulations (AutoDock Vina) to predict binding poses. Validate results through competitive inhibition assays using known ligands .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s thermal decomposition profile?

  • Methodological Answer : Replicate thermal gravimetric analysis (TGA) under inert (N2_2) and oxidative (O2_2) atmospheres. Compare decomposition onset temperatures and residue composition via EDS. Cross-reference with differential scanning calorimetry (DSC) to identify exothermic/endothermic events .

Q. What steps can mitigate variability in biological assay results involving this compound?

  • Methodological Answer : Standardize assay protocols by pre-equilibrating compounds in assay buffer for 24 hours. Include internal controls (e.g., known inhibitors) and use orthogonal assays (e.g., fluorescence polarization and enzyme-linked immunosorbent assays) to confirm activity .

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